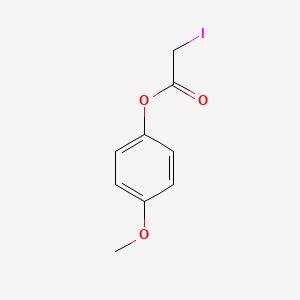

4-Methoxyphenyl 2-iodoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxyphenyl 2-iodoacetate is an organic compound with the molecular formula C9H9IO3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an iodoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxyphenyl 2-iodoacetate can be synthesized through several methods. One common approach involves the esterification of 4-methoxyphenol with iodoacetic acid in the presence of a suitable catalyst. The reaction typically requires an acidic or basic environment to proceed efficiently. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2-iodoacetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the iodoacetate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products include 4-methoxyphenyl derivatives with various functional groups replacing the iodine atom.

Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Products include 4-methoxyphenyl ethanol.

Scientific Research Applications

4-Methoxyphenyl 2-iodoacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxyphenyl 2-iodoacetate involves its reactivity with various biological molecules. The iodoacetate group can alkylate thiol groups in proteins, leading to the inhibition of enzyme activities. This alkylation can disrupt metabolic pathways and cellular functions, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

- 4-Methoxyphenyl acetate

- 4-Methoxyphenyl propionate

- 4-Methoxyphenyl butyrate

Uniqueness

4-Methoxyphenyl 2-iodoacetate is unique due to the presence of the iodoacetate group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it particularly useful in substitution reactions and as a biochemical probe.

Properties

Molecular Formula |

C9H9IO3 |

|---|---|

Molecular Weight |

292.07 g/mol |

IUPAC Name |

(4-methoxyphenyl) 2-iodoacetate |

InChI |

InChI=1S/C9H9IO3/c1-12-7-2-4-8(5-3-7)13-9(11)6-10/h2-5H,6H2,1H3 |

InChI Key |

AVORYHAJAIZPDX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)CI |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate](/img/structure/B14138179.png)

![1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane](/img/structure/B14138197.png)

![4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione](/img/structure/B14138204.png)

![1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene](/img/structure/B14138208.png)

![Tert-butyl 4-[4-(dimethylamino)phenyl]piperidine-1-carboxylate](/img/structure/B14138213.png)

![N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14138230.png)

![N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]furan-2-carboxamide](/img/structure/B14138239.png)